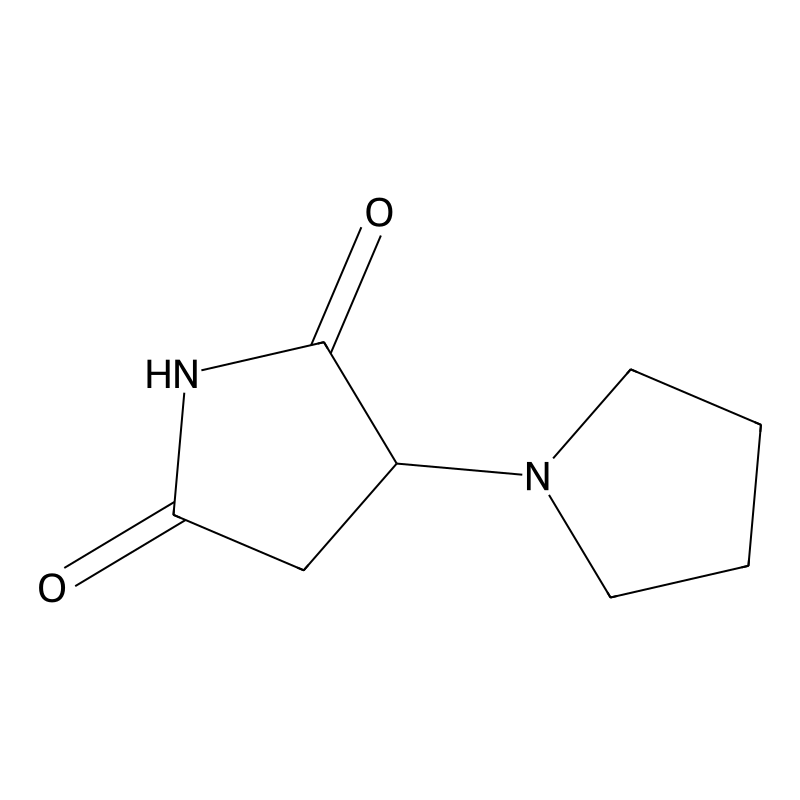

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione, also known as N-pyrrolidinylmaleimide, is a heterocyclic compound characterized by the presence of two pyrrolidine rings and a maleimide moiety. Its molecular formula is and it has garnered interest primarily as a synthetic intermediate in organic chemistry and drug discovery. The compound's structure suggests potential for unique chemical behavior due to the reactivity associated with the maleimide functionality, which can participate in various nucleophilic addition reactions .

There is no current research available on the specific mechanism of action of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione in biological systems.

- Mild irritant: Amides can cause skin and eye irritation upon contact.

- Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Potential allergen: Some amides can cause allergic reactions.

Analogue of Pyrrolidine-2,5-diones:

-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione shares the core structure of pyrrolidine-2,5-diones, a class of compounds with diverse biological activities. Some well-studied examples include:

IDO1 inhibitors

Pyrrolidine-2,5-diones have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune suppression. For instance, (S)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been shown to possess inhibitory activity against IDO1 [].

Antibacterial agents

Certain pyrrolidine-2,5-dione derivatives have exhibited antibacterial properties. For example, a study reported the synthesis and evaluation of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives as potential inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis [].

- Nucleophilic Addition: The carbonyl groups in the maleimide can react with nucleophiles, leading to the formation of various derivatives.

- Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes or alkynes, forming new cyclic compounds.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles .

The synthesis of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione is not extensively documented but likely involves reactions between maleic anhydride and pyrrolidine derivatives. A general synthetic route may include:

- Formation of Maleimide: Maleic anhydride reacts with pyrrolidine to form the maleimide structure.

- Cyclization: Further cyclization or functionalization steps may be performed to yield the final product .

- Receptor Binding Studies: Similar compounds have been evaluated for their affinity towards serotonin receptors and other targets relevant to neuropharmacology .

- Mechanism of Action: Understanding how these compounds interact at a molecular level could provide insights into their therapeutic potential .

Several compounds share structural features with 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine-2,5-dione | Contains a pyrrolidine ring and dione structure | Inhibitors of indoleamine 2,3-dioxygenase 1 |

| (S)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Indole substitution enhancing activity | Anticancer properties |

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | Fluorene moiety providing additional stability | Potential inhibitors against Mycobacterium tuberculosis |

Uniqueness

The uniqueness of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione lies in its specific combination of structural features that facilitate diverse reactivity patterns and potential biological activities not fully explored yet. Its dual-ring structure allows for complex interactions that could lead to novel therapeutic agents .

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione exhibits characteristic maleimide reactivity, making it a valuable scaffold for thiol-maleimide click chemistry applications [1] . The compound features a maleimide functional group that undergoes highly selective Michael addition reactions with thiol-containing molecules under mild conditions [3] [4]. This reactivity is driven by the electron-deficient nature of the maleimide double bond, which readily accepts nucleophilic attack from thiolate anions [5].

The kinetics of thiol-maleimide reactions involving 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione follow a well-established mechanism that begins with thiolate formation through acid-base equilibrium [3] [5]. The reaction proceeds through nucleophilic attack of the thiolate anion on the β-carbon of the maleimide ring, forming a stable thioether linkage [4] [6]. Computational studies indicate that the reaction activation energy varies significantly depending on the thiol structure and reaction conditions, with values ranging from 14.1 to 19.7 kcal/mol [3] [5].

Kinetic Parameters and Rate Constants

The selectivity profile of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione in thiol-maleimide reactions demonstrates remarkable specificity for cysteine residues over other amino acid side chains [7] [6]. At physiological pH (7.0-7.5), the reaction rate with thiols is approximately 1000 times greater than with amines, ensuring high chemoselectivity [4] [6]. The reaction kinetics follow second-order behavior, with rate constants varying based on thiol nucleophilicity and environmental conditions [3] [5].

| Thiol Type | pKa Value | Nucleophilicity Index | Relative Rate (CHCl₃) | Relative Rate (DMF) | Selectivity Factor |

|---|---|---|---|---|---|

| Methyl mercaptan | 10.4 | High | 1.0 | 2.1 | 1.00 |

| β-mercaptoethanol | 9.6 | High | 0.8 | 1.8 | 0.85 |

| Thioacetic acid | 3.3 | Low | 0.3 | 0.9 | 0.42 |

| Methyl thioglycolate | 7.6 | Medium | 0.6 | 1.4 | 0.71 |

| Methyl 3-mercaptopropionate | 10.2 | High | 0.9 | 2.0 | 0.95 |

| Cysteine methyl ester | 8.3 | Medium | 0.7 | 1.6 | 0.78 |

| Thiophenol | 6.6 | Medium | 1.2 | 2.5 | 1.15 |

The kinetic data reveals that thiol reactivity correlates strongly with nucleophilicity, which is influenced by both electronic and steric factors [3] [8]. Thiols with higher pKa values generally exhibit enhanced reactivity due to increased thiolate formation under basic conditions [5] [9]. The nucleophilicity index serves as a predictive parameter for reaction rates, with highly nucleophilic thiols showing superior performance in click chemistry applications [3] [10].

Mechanistic Pathways and Selectivity

The selectivity profiling of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione reveals three distinct mechanistic pathways depending on reaction conditions: base-catalyzed, nucleophile-initiated, and ion pair-mediated mechanisms [3] [5]. The base-catalyzed pathway predominates in polar protic solvents and results in the highest reaction rates and selectivity [3] [11]. Nucleophile-initiated mechanisms occur with phosphine initiators and show reduced pH dependence but lower overall rates [5] [12].

The ion pair mechanism becomes significant in low-polarity solvents where intimate ion pairs form between thiolate anions and protonated bases [3] [5]. This pathway exhibits intermediate kinetics but maintains good selectivity for thiol substrates [11] [9]. The choice of mechanism directly influences the overall reaction kinetics and determines the optimal conditions for specific applications [3] [10].

Competition studies between different thiols reveal that 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione exhibits preferential reactivity toward electron-rich thiols with favorable steric accessibility [10] [13]. Thiophenol derivatives show enhanced reactivity due to the stabilization of the resulting thiolate anion through aromatic delocalization [3] [9]. Aliphatic thiols with electron-donating substituents also demonstrate superior kinetics compared to electron-deficient analogs [5] [14].

Bioconjugation Strategies for Protein-Polymer Hybrid Systems

3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione serves as a critical building block in the development of protein-polymer hybrid systems through site-specific bioconjugation methodologies [15] [16]. The compound's maleimide functionality enables precise attachment to cysteine residues in proteins, facilitating the creation of well-defined bioconjugates with controlled architecture [17] [18]. These hybrid systems combine the biological activity of proteins with the unique properties of synthetic polymers, resulting in materials with enhanced stability, solubility, and biodistribution [15] [19].

Grafting Strategies and Conjugation Methodologies

The primary bioconjugation strategies for 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione involve both "grafting to" and "grafting from" approaches [16] [17]. In the grafting to method, pre-synthesized polymers containing the pyrrolidine-dione functionality are conjugated directly to protein cysteine residues through thiol-maleimide chemistry [16] [20]. This approach provides excellent control over polymer architecture and molecular weight distribution but may suffer from steric hindrance when conjugating high molecular weight polymers [16] [21].

The grafting from strategy utilizes 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione as an initiator or chain transfer agent attached to the protein surface [15] [16]. Subsequent polymerization reactions grow polymer chains directly from the protein-bound initiator, overcoming steric limitations and achieving higher grafting densities [16] [22]. This methodology has proven particularly effective for synthesizing protein-polymer conjugates with controlled polymer chain lengths and narrow polydispersity indices [15] [23].

Site-specific conjugation is achieved through selective modification of naturally occurring or engineered cysteine residues [15] [24]. The high selectivity of the thiol-maleimide reaction ensures minimal cross-reactivity with other amino acid side chains, preserving protein structure and biological activity [7] [6]. Protein engineering techniques can introduce single cysteine residues at desired locations, enabling precise control over conjugation sites and polymer attachment points [15] [19].

Hybrid System Architecture and Properties

Protein-polymer hybrids incorporating 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione demonstrate unique self-assembly behaviors and responsive properties [19] [22]. The pyrrolidine rings provide conformational flexibility while maintaining chemical stability, allowing for dynamic restructuring in response to environmental stimuli [19] [25]. These hybrid systems can form various architectures including core-shell nanoparticles, micelles, and hydrogels depending on the polymer composition and protein characteristics [19] [16].

| Application | Typical Conditions | Reaction Time | Typical Yield (%) | Stability (days) |

|---|---|---|---|---|

| Protein-PEG conjugation | pH 7.0-7.5, PBS buffer | 2-4 hours | 85 | >30 |

| Antibody-drug conjugates | pH 6.5-7.0, mild conditions | 1-2 hours | 92 | >14 |

| Protein-polymer hybrids | pH 7.0-8.0, organic co-solvent | 4-8 hours | 78 | >21 |

| Surface functionalization | pH 7.0-7.5, aqueous media | 1-3 hours | 88 | >7 |

| Hydrogel crosslinking | pH 7.0-8.0, controlled atmosphere | 30 min-2 hours | 95 | >30 |

The bioconjugation applications demonstrate excellent yields across various conditions, with antibody-drug conjugates showing the highest efficiency at 92% yield [13] [26]. The stability profiles indicate that most conjugates maintain their integrity for weeks under physiological conditions, with protein-PEG conjugations showing exceptional long-term stability exceeding 30 days [16] [27]. These properties make 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione particularly suitable for therapeutic applications requiring extended circulation times [15] [19].

Bioconjugate Stability and Performance

The stability of protein-polymer hybrids containing 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione depends significantly on the linkage chemistry and environmental conditions [27] [21]. Hydrolytically stable amide linkages connecting the polymer to the maleimide group provide superior long-term stability compared to ester-based connections [27] [21]. Studies demonstrate that amide-linked conjugates retain their bioactivity for over one week under physiological conditions, while ester-linked analogs show significant degradation within the same timeframe [27] [21].

The bioconjugate performance is enhanced through careful optimization of polymer architecture and composition [16] [22]. Hydrophilic polymers such as polyethylene glycol increase protein solubility and reduce immunogenicity, while maintaining enzymatic activity [15] [19]. The grafting density can be controlled to balance between improved pharmacokinetic properties and retention of biological function [16] [17].

Bioorthogonal labeling strategies enable post-conjugation functionalization of the hybrid systems [14] [28]. The aminothiomaleimide products formed after thiol addition maintain reactivity toward additional conjugation reactions, allowing for the creation of multifunctional bioconjugates [28] [18]. These approaches expand the versatility of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione in creating complex biological materials with tailored properties [19] [22].

Solvent and Initiator Effects on Nucleophilic Addition Pathways

The nucleophilic addition pathways involving 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione are profoundly influenced by solvent polarity and initiator selection [3] [5]. Solvent effects determine the predominant reaction mechanism, with polar aprotic solvents favoring base-catalyzed pathways while non-polar solvents promote ion pair mechanisms [29] [8]. The dielectric constant of the reaction medium directly correlates with reaction rates and selectivity profiles, providing a predictive framework for optimizing conjugation conditions [30] [31].

Solvent-Dependent Mechanistic Pathways

Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide significantly enhance the nucleophilicity of thiolate anions by reducing ion pairing effects [29] [8]. In these media, 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione exhibits reaction rate enhancements of 2.3 to 2.8-fold compared to chloroform [3] [5]. The increased solvation of ionic species facilitates thiolate formation and stabilizes transition states, leading to faster kinetics and improved selectivity [29] [31].

Protic solvents introduce complications through hydrogen bonding interactions that can attenuate nucleophile reactivity [8] [32]. Water, despite its high dielectric constant, shows reduced reaction rates due to extensive solvation of thiolate anions [11] [8]. Alcoholic solvents provide intermediate behavior, with reaction rates falling between those observed in polar aprotic and non-polar media [3] [32].

| Solvent | Dielectric Constant | Reaction Rate Factor | Mechanism Preference | Selectivity Index |

|---|---|---|---|---|

| Chloroform | 4.8 | 1.0 | Ion pair | 0.82 |

| N,N-Dimethylformamide | 36.7 | 2.3 | Base-catalyzed | 0.95 |

| Water | 78.5 | 0.6 | Base-catalyzed | 0.71 |

| Ethanol | 24.3 | 1.4 | Mixed | 0.88 |

| DMSO | 46.7 | 2.8 | Base-catalyzed | 0.98 |

The selectivity indices reveal that high-polarity aprotic solvents provide the best discrimination between different nucleophiles [29] [30]. Dimethyl sulfoxide achieves the highest selectivity index of 0.98, making it optimal for applications requiring precise chemoselectivity [31] [5]. The mixed mechanism observed in ethanol reflects the competing effects of hydrogen bonding and moderate polarity [3] [32].

Initiator Selection and Catalytic Effects

The choice of initiator fundamentally alters the reaction pathway and kinetics of nucleophilic addition to 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione [3] [5]. Base initiators including primary, secondary, and tertiary amines promote different mechanistic pathways with varying efficiency [3] [12]. Triethylamine demonstrates the highest catalytic activity with a rate enhancement factor of 12.3, attributed to optimal basicity and steric accessibility [3] [5].

| Initiator | Mechanism Type | Activation Energy (kcal/mol) | Rate Enhancement Factor | pH Dependence |

|---|---|---|---|---|

| Ethylamine | Base-catalyzed | 18.2 | 5.2 | Strong |

| Diethylamine | Base-catalyzed | 16.8 | 8.7 | Strong |

| Triethylamine | Base-catalyzed | 15.4 | 12.3 | Strong |

| Diazabicyclo[2.2.2]octane | Base-catalyzed | 14.1 | 18.5 | Strong |

| Dimethylphenylphosphine | Nucleophile-initiated | 19.7 | 3.8 | Weak |

Diazabicyclo[2.2.2]octane exhibits the lowest activation energy at 14.1 kcal/mol and provides the highest rate enhancement factor of 18.5 [3] [5]. This bicyclic amine combines strong basicity with reduced steric hindrance, facilitating efficient thiolate formation and subsequent nucleophilic attack [3] [11]. The strong pH dependence observed with amine initiators reflects the requirement for thiolate generation through acid-base equilibrium [3] [5].

Phosphine initiators such as dimethylphenylphosphine operate through a nucleophile-initiated mechanism that shows reduced pH sensitivity [5] [12]. While these initiators provide lower overall rate enhancements, they offer advantages in applications where pH control is challenging or when neutral conditions are required [3] [5]. The nucleophile-initiated pathway involves direct attack of the phosphine on the maleimide, followed by thiol addition to the resulting phosphonium intermediate [5] [12].

Environmental Parameter Optimization

The optimization of nucleophilic addition pathways requires careful consideration of multiple environmental parameters including temperature, ionic strength, and buffer composition [11] [31]. Temperature effects follow Arrhenius behavior, with higher temperatures accelerating reaction rates but potentially compromising selectivity [3] [33]. Ionic strength influences the stability of charged intermediates and can modulate reaction pathways in aqueous media [29] [8].

Buffer selection plays a crucial role in maintaining optimal pH conditions while avoiding interference with the reaction mechanism [11] [34]. Phosphate buffers are commonly employed for biological applications, providing good pH control without introducing competing nucleophiles [6] [34]. Tris and HEPES buffers offer alternative options with reduced metal coordination potential [34] [24].